High-Strength Differential Evidence Is Currently Unavailable for This Compound
A systematic search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem) failed to identify any study that provides direct head-to-head quantitative comparison between (4-(dimethylamino)phenyl)(3-(methylthio)pyrrolidin-1-yl)methanone and a named comparator in a defined assay system. The patent literature establishes the general utility of heterocyclic ketones for neurological disorders [1], and the des-methylthio analog has publicly available predicted physicochemical data [2], but no experimental biological activity or selectivity data have been published for the target compound in a verifiable source. Consequently, no Evidence_Item in this guide can satisfy all of the mandatory criteria (clear comparator, quantitative data for the target compound, quantitative data for a comparator, and assay context).
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 264.39 g/mol (C14H20N2OS) |
| Comparator Or Baseline | 218.30 g/mol for (4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone [2] |
| Quantified Difference | 46.09 g/mol increase (approximately 21% higher MW) |
| Conditions | Calculated from molecular formula; no experimental measurement context available |
Why This Matters
The higher molecular weight and presence of sulfur may influence solubility and permeability, but the absence of experimental data prevents a rigorous procurement decision based on differential performance.
- [1] US6218424B1 - Heterocyclic ketone and thioester compounds and uses. Guildford Pharmaceuticals Inc., 2001. View Source
- [2] ChemSpider CSID:688281. (4-Dimethylamino-phenyl)-pyrrolidin-1-yl-methanone. Royal Society of Chemistry. View Source
